2-fluoro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide
Description
2-Fluoro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide is a fluorinated benzamide derivative featuring a xanthenone core substituted with fluorine at positions 2 (benzamide ring) and 5 (xanthen ring). The compound’s structure includes a planar amide linker, which facilitates intermolecular interactions such as hydrogen bonding, and a ketone group at position 9 of the xanthen system.
Properties
IUPAC Name |
2-fluoro-N-(5-fluoro-9-oxoxanthen-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11F2NO3/c21-15-6-2-1-4-12(15)20(25)23-11-8-9-13-17(10-11)26-19-14(18(13)24)5-3-7-16(19)22/h1-10H,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCSFHXTPVGSRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Xanthene Core: The xanthene core can be synthesized through a condensation reaction between a suitable phenol derivative and a phthalic anhydride derivative under acidic conditions.
Introduction of Fluorine Atoms: Fluorination can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Formation of Benzamide Group: The final step involves the coupling of the fluorinated xanthene derivative with a benzoyl chloride derivative in the presence of a base such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced xanthene derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced xanthene derivatives.
Substitution: Substituted xanthene derivatives with nucleophilic groups.
Scientific Research Applications
2-fluoro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a fluorinated probe in various chemical reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Properties
Table 1: Structural and Molecular Comparisons
- Key Observations: The target compound’s molecular weight is lower than its chloro-fluoro analog due to fluorine’s lower atomic mass compared to chlorine . Fluorine at position 2 (benzamide) vs. 4 (in the chloro-fluoro analog) may alter electronic distribution, affecting dipole moments and solubility . The xanthenone core in the target compound and its chloro analog contrasts with simpler heterocyclic substituents (e.g., thiazole in ), which reduce molecular complexity and weight.
Crystallographic and Intermolecular Interactions
Table 2: Crystal Packing and Hydrogen Bonding
Biological Activity
2-Fluoro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide is a synthetic organic compound that exhibits unique biological properties due to its distinctive chemical structure, which includes a xanthene core and a fluorinated benzamide moiety. This article explores the compound's biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a xanthene core substituted with fluorine atoms, which enhances its fluorescent properties. This structural arrangement is essential for its applications in biological imaging and as a fluorescent probe.
| Property | Details |
|---|---|
| Molecular Formula | C₁₅H₉F₂N₃O₂ |
| Molecular Weight | 309.24 g/mol |
| Solubility | Soluble in organic solvents |
| Fluorescence | Exhibits strong fluorescence |
Biological Activity
The biological activity of this compound has been evaluated through various studies, highlighting its potential in several areas:
Anticancer Activity
Research indicates that compounds with similar xanthene structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that related xanthene derivatives can inhibit the proliferation of melanoma cells and leukemia cells by inducing apoptosis or cell cycle arrest . The mechanism often involves the interaction with specific cellular pathways, leading to increased oxidative stress and DNA damage.
The proposed mechanism of action for this compound includes:
- Binding to Cellular Targets: The xanthene core may interact with proteins involved in cell signaling pathways.
- Reactive Intermediate Formation: The nitrobenzamide moiety can undergo bioreduction, generating reactive intermediates that interact with cellular components, potentially leading to cytotoxicity .
Applications in Drug Development
Due to its unique properties, this compound has potential applications in:
- Fluorescent Labeling: Its fluorescent characteristics make it suitable for labeling biomolecules in imaging studies.
- Drug Delivery Systems: The compound's structure allows for the design of targeted drug delivery systems, enhancing therapeutic efficacy while minimizing side effects.
Case Studies and Research Findings
- In Vitro Studies: A study demonstrated that derivatives of the xanthene core exhibited significant growth inhibition in B16 melanoma cells, with potency linked to structural modifications .
- Fluorescence Imaging: The compound has been used successfully in fluorescence microscopy to visualize cellular processes in live cells, showcasing its utility as a biological probe .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
